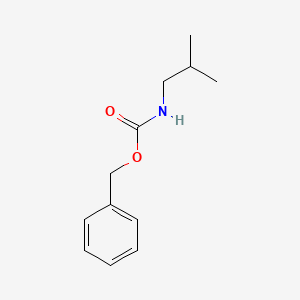

benzyl N-(2-methylpropyl)carbamate

Description

Benzyl N-(2-methylpropyl)carbamate (CAS: 156892-82-9) is a carbamate derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . It features a benzyl carbamate group (Cbz), a widely used amine-protecting group in organic synthesis due to its stability under basic and mildly acidic conditions . The compound’s structure includes a branched 2-methylpropyl chain, contributing to its moderate lipophilicity (XLogP3: 1.1) and steric bulk. Key physicochemical properties include a hydrogen bond donor count of 2, acceptor count of 3, and a topological polar surface area of 64.4 Ų, suggesting moderate solubility in polar solvents .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

benzyl N-(2-methylpropyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |

InChI Key |

WMPXWCPDONGZQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly catalysts and reagents can further optimize the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Benzyl N-(2-methylpropyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound can be employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(2-methylpropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Utility : Benzyl carbamates are preferred in multi-step syntheses for their balance of stability and ease of removal. For instance, demonstrates their use in preparing intermediates for trifluoroethylamine derivatives .

- Structure-Activity Relationships : The 2-methylpropyl group in the target compound may enhance membrane permeability compared to linear alkyl chains, as seen in similar carbamates used in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.